LogP and H-Bonding Profile Comparison
The presence of both a methyl group at C3 and a trifluoromethyl group at C6 confers a distinct physicochemical profile relative to analogs missing either substituent. The target compound exhibits an XLogP3-AA value of 1.8, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 0 rotatable bonds [1]. In contrast, the demethylated analog 6-(trifluoromethyl)pyridin-2-amine (CAS 34486-24-3) has an XLogP3-AA of 1.6, 1 donor, 5 acceptors, and 0 rotatable bonds [2], while the non-fluorinated 3-methylpyridin-2-amine (CAS 1603-40-3) shows an XLogP3 of 0.8, 1 donor, 2 acceptors, and 0 rotatable bonds [3]. The combination of higher lipophilicity and increased hydrogen-bond acceptor count in the target compound improves membrane permeability and target engagement, consistent with the observed enhancement in cellular potency of factor D inhibitors incorporating this scaffold .
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 6-(Trifluoromethyl)pyridin-2-amine (1.6); 3-Methylpyridin-2-amine (0.8) |
| Quantified Difference | ΔXLogP = +0.2 vs. demethylated analog; +1.0 vs. non-fluorinated analog |
| Conditions | XLogP3-AA calculation as reported by PubChem |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability and oral bioavailability, making the 3-methyl-6-CF3 substitution pattern preferred for orally administered factor D inhibitors.
- [1] PubChem. 3-Methyl-6-(trifluoromethyl)pyridin-2-amine. Compound Summary CID 72213516. XLogP3-AA = 1.8. View Source
- [2] PubChem. 6-(Trifluoromethyl)pyridin-2-amine. Compound Summary CID 2776404. XLogP3-AA = 1.6. View Source
- [3] PubChem. 3-Methylpyridin-2-amine. Compound Summary CID 14521. XLogP3 = 0.8. View Source
